molecular formula C21H16O2 B12800230 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid CAS No. 86803-22-7

7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid

Cat. No.: B12800230
CAS No.: 86803-22-7
M. Wt: 300.3 g/mol
InChI Key: BTSKMJQUPBUHHB-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and potential applications in various scientific fields. It is a derivative of benzopyrene, which is a well-known polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the polycyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential use in drug development and cancer research.

    Industry: Utilized in the production of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to mutations and potential carcinogenic effects. It is also known to interact with enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

    7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: A benzopyrene derivative known for its mutagenic properties.

    6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene: A nitro-substituted derivative with distinct chemical properties.

Uniqueness: 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.

Properties

CAS No.

86803-22-7

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

7,8,9,10-tetrahydrobenzo[a]pyrene-10-carboxylic acid

InChI

InChI=1S/C21H16O2/c22-21(23)17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17H,2,5-6H2,(H,22,23)

InChI Key

BTSKMJQUPBUHHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)O

Origin of Product

United States

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